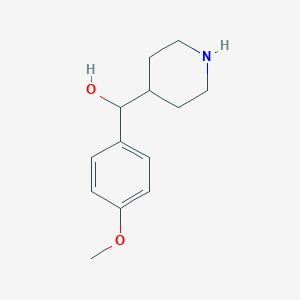

(4-Methoxy-phenyl)-piperidin-4-yl-methanol

Description

Significance of Piperidine (B6355638) Scaffolds in Molecular Design and Chemical Biology

The piperidine ring is a privileged scaffold in drug discovery, valued for its ability to impart favorable physicochemical properties to a molecule. researchgate.net Its three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets such as enzymes and receptors. researchgate.net The introduction of a piperidine moiety can enhance a compound's solubility, metabolic stability, and cell permeability, all critical parameters in the development of effective pharmaceuticals. researchgate.net Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, which is often crucial for forming salt bridges or key hydrogen bond interactions with biological macromolecules. The versatility of the piperidine scaffold is evident in its presence in numerous approved drugs spanning a wide range of therapeutic areas, including antihistamines, antipsychotics, and analgesics. nih.gov

Overview of (4-Methoxy-phenyl)-piperidin-4-yl-methanol as a Research Probe and Lead Compound

This compound is a chemical entity that has garnered interest within the scientific community primarily as a building block and a lead compound for the synthesis of more complex and biologically active molecules. Its structure combines the foundational piperidine ring with a methoxy-substituted phenyl group, a common feature in many pharmacologically active compounds. The methoxy (B1213986) group can influence the electronic properties of the phenyl ring and participate in hydrogen bonding, potentially modulating the binding affinity of a larger molecule to its target.

While extensive research focusing solely on the biological activity of this compound is not widely published, its utility is demonstrated in its application as a precursor in the synthesis of novel compounds with therapeutic potential. For instance, structurally related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have been identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.govnih.gov These findings suggest that the (4-Methoxy-phenyl)-piperidin-4-yl moiety can serve as a valuable scaffold for developing modulators of key biological targets.

Historical Context of Piperidine-Containing Molecules in Scientific Inquiry

The history of piperidine chemistry is intertwined with the study of natural products. The compound itself was first isolated in 1850 from piperine (B192125), the pungent compound in black pepper. This discovery opened the door to the investigation of a new class of heterocyclic compounds. For decades, the synthesis of piperidine derivatives was a central theme in organic chemistry, leading to the development of various synthetic methodologies. nih.gov A significant milestone was the development of the Strecker synthesis, which could be adapted to produce functionalized piperidines.

The pharmacological applications of piperidine derivatives became increasingly apparent throughout the 20th century. Early research led to the discovery of potent analgesics and anesthetics. The development of synthetic techniques allowed for the systematic modification of the piperidine scaffold, leading to the optimization of biological activity and the reduction of side effects. This historical progression has cemented the piperidine ring as a fundamental component in the modern drug discovery and development pipeline.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| This compound | C13H19NO2 | 221.30 | 1.8 | cymitquimica.com |

| (4-Methoxy-phenyl)-piperidin-4-yl-methanone | C13H17NO2 | 219.28 | 1.6 | nih.gov |

| 2-(p-methoxybenzyl)-4-isobutyl-4-hydroxy-piperidine | C17H27NO2 | 277.40 | N/A | google.com |

Research Findings on Structurally Related Piperidine Derivatives

Research into compounds structurally similar to this compound provides valuable insights into its potential as a lead compound.

Synthesis of Substituted Piperidines

The synthesis of substituted piperidines, including those with methoxyphenyl groups, often involves multi-step reaction sequences. A common strategy is the functionalization of a pre-existing piperidine ring. For example, the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides starts from a commercially available piperidine derivative, which is then elaborated through a series of reactions including N-protection, etherification, and amide coupling. nih.gov Another approach involves the construction of the piperidine ring itself, for instance, through the condensation of an amine with a suitable precursor containing the desired substituents. google.com A patent describes the synthesis of 2-(p-methoxybenzyl)-4-isobutyl-4-hydroxy-piperidine through the reaction of an amine mixture with p-methoxy-phenyl-glycidic acid methyl ester. google.com

Biological Evaluation of Related Compounds

The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents. In the case of the 4-methoxy-3-(piperidin-4-yl)oxy benzamides, structure-activity relationship (SAR) studies revealed that the 4-methoxy group and the piperidine linker were crucial for potent inhibition of the choline transporter. nih.gov Modifications to the amide portion of these molecules led to significant changes in their inhibitory activity.

Furthermore, other studies on substituted piperidines have highlighted their potential as antioxidant agents. ajchem-a.com The presence of a hydroxyl group on the piperidine ring, as seen in this compound, can contribute to radical scavenging activity. ajchem-a.com

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,13-15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZUXLVPWDQQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482757 | |

| Record name | (4-Methoxy-phenyl)-piperidin-4-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-37-6 | |

| Record name | (4-Methoxy-phenyl)-piperidin-4-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Analog Generation

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are employed to create libraries of piperidine-based compounds. Convergent synthesis involves the separate preparation of key fragments that are later combined, while divergent synthesis starts from a common intermediate that is elaborated into a variety of products.

The synthesis of the "(4-Methoxy-phenyl)-piperidin-4-yl-methanol" scaffold can be achieved through various multistep sequences. A common approach involves the initial synthesis of a 4-substituted piperidine (B6355638), often a 4-piperidone (B1582916) or a related intermediate, followed by the introduction of the (4-methoxyphenyl)methanol moiety. dtic.milyoutube.com

One classical route to 4-piperidones involves the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil Alternatively, the hydrogenation of pyridine (B92270) precursors is a widely used method. nih.gov For instance, a 4-substituted pyridine can be hydrogenated using various metal catalysts like rhodium or palladium on carbon to yield the corresponding piperidine. organic-chemistry.org An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN can yield an anilino-nitrile, which can be further transformed. researchgate.net

A general synthetic pathway could involve the reaction of a protected piperidin-4-one with a Grignard reagent, such as (4-methoxyphenyl)magnesium bromide, followed by deprotection. The resulting ketone, (4-methoxyphenyl)(piperidin-4-yl)methanone (B1349828), can then be reduced to the target alcohol using a reducing agent like sodium borohydride. nih.gov

Table 1: Exemplary Multistep Synthesis Strategies for Piperidine Scaffolds

| Starting Material(s) | Key Reactions | Intermediate/Product Type | Reference(s) |

|---|---|---|---|

| Primary amine, Acrylate ester | Michael addition, Dieckmann condensation, Decarboxylation | 4-Piperidone | dtic.mil |

| Substituted Pyridine | Catalytic Hydrogenation (e.g., Rh/C, Pd/C) | Substituted Piperidine | nih.govorganic-chemistry.org |

| 1-Benzylpiperidin-4-one, Aniline, HCN | Strecker Synthesis, Hydrolysis | 4-Amino-4-carboxypiperidine derivative | researchgate.net |

Condensation reactions are fundamental to building the piperidine ring and its analogs. The Mannich reaction, for example, which involves the aminoalkylation of an acidic proton-containing compound, can be used to construct piperidone rings. youtube.com The condensation of aldehydes, amines, and β-ketoesters in a one-pot, multi-component reaction is an efficient method for synthesizing highly substituted piperidines. researchgate.net

Functional group transformations are crucial for converting readily accessible intermediates into the desired final products. A key transformation for the title compound is the reduction of the carbonyl group in (4-methoxyphenyl)(piperidin-4-yl)methanone to a secondary alcohol. nih.gov Other important transformations include the hydrolysis of esters and amides, and the protection and deprotection of the piperidine nitrogen. For example, a Boc-protected piperidine can be deprotected under acidic conditions using trifluoroacetic acid. nih.gov

The secondary amine of the piperidine ring in "this compound" provides a convenient handle for further derivatization, allowing for the creation of a vast array of analogs. This N-functionalization can significantly impact the pharmacological properties of the molecule. enamine.net

Standard N-alkylation can be performed using alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones is another common method for introducing substituents onto the piperidine nitrogen. Furthermore, the nitrogen can be acylated with acid chlorides or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. nih.govprepchem.com These reactions are often high-yielding and allow for the introduction of diverse chemical functionalities. For instance, a series of N-substituted analogs were prepared via microwave-assisted coupling reactions. nih.gov

Organometallic chemistry offers powerful tools for the synthesis and modification of the piperidine scaffold. whiterose.ac.uk Organometallic reagents, such as Grignard reagents and organolithium compounds, are frequently used to form carbon-carbon bonds. A potential synthesis of the title compound could involve the addition of a 4-lithiated piperidine derivative to 4-methoxybenzaldehyde (B44291) or the addition of (4-methoxyphenyl)magnesium bromide to a piperidine-4-carboxaldehyde derivative. google.com

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for attaching aryl or heteroaryl groups to the piperidine ring. nih.gov For example, a bromopyridine can undergo Suzuki-Miyaura coupling followed by hydrogenation to yield a functionalized piperidine. nih.gov Gold and palladium catalysts have been used for the oxidative amination of alkenes to form substituted piperidines. nih.gov Iridium-catalyzed hydrogen borrowing reactions can form piperidines from diols and amines. nih.govorganic-chemistry.org Organometallic complexes have also been used as chiral auxiliaries to control stereochemistry during synthesis. rsc.orgnih.gov

Enantioselective and Stereoselective Synthesis of Advanced Intermediates

The development of enantioselective and stereoselective synthetic methods is critical, as the biological activity of chiral piperidine derivatives often resides in a single stereoisomer. Numerous strategies have been developed to control the stereochemistry of the piperidine ring and its substituents.

One approach involves the use of chiral auxiliaries. For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks for the enantioselective synthesis of diverse piperidine-containing compounds. nih.gov Another strategy employs organocatalysis, where small chiral organic molecules catalyze enantioselective transformations. For example, 9-amino-9-deoxy-epi-hydroquinine has been used as a catalyst for enantioselective intramolecular aza-Michael reactions to produce enantiomerically enriched piperidines. rsc.org

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. nih.gov An amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This approach offers high stereoselectivity under mild, environmentally friendly conditions.

Gold catalysis has been utilized in a one-pot synthesis of piperidin-4-ols through a sequence of cyclization, reduction, and rearrangement, demonstrating excellent diastereoselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions provide access to enantioenriched 3-substituted tetrahydropyridines. nih.gov

Table 2: Selected Enantioselective and Stereoselective Synthetic Methods

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Chiral Auxiliary | Phenylglycinol-derived lactams | Cyclocondensation | High regio- and stereocontrol | nih.gov |

| Organocatalysis | 9-amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael reaction | High enantioselectivity | rsc.org |

| Chemoenzymatic Cascade | Amine oxidase/Ene imine reductase | Dearomatization of activated pyridines | Precise stereochemistry | nih.gov |

| Gold Catalysis | Gold(I) complex | Cyclization/Reduction/Ferrier rearrangement | Excellent diastereoselectivity | nih.gov |

| Rhodium Catalysis | Chiral Rhodium complex | Asymmetric reductive Heck reaction | High yield and enantioselectivity | nih.gov |

Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperidines to reduce the environmental impact of chemical processes. youtube.com This involves the use of safer solvents, catalytic reagents, and energy-efficient conditions.

A notable green approach is the use of water as a reaction solvent. One-pot multi-component syntheses of highly substituted piperidines have been successfully carried out in water using surfactants like sodium lauryl sulfate (B86663) as a catalyst at room temperature. researchgate.net This methodology avoids the use of volatile and toxic organic solvents.

Catalysis is a cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. organic-chemistry.org For example, palladium on carbon (Pd/C) is a recyclable catalyst used for the hydrogenation of pyridines. organic-chemistry.org The development of one-pot syntheses, where multiple reaction steps are performed in a single vessel, minimizes waste and improves efficiency. nih.govorganic-chemistry.org An efficient green chemistry approach to N-substituted piperidones has been developed that offers significant advantages over the classical Dieckmann approach. capes.gov.brnih.gov This often involves minimizing the use of protecting groups, which reduces the number of synthetic steps and the amount of waste generated. news-medical.net

Combinatorial Synthesis and Library Generation for High-Throughput Screening

A key strategy for generating a library of this compound analogs would involve a divergent synthetic approach starting from a common intermediate. For instance, N-substituted-4-piperidone can serve as a versatile starting material. google.comrsc.org The synthesis of this key intermediate can be achieved through various methods, including the ring closure reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com

Once the N-substituted-4-piperidone is obtained, the introduction of the 4-methoxyphenyl (B3050149) group at the 4-position can be accomplished via a Grignard reaction with 4-methoxyphenylmagnesium bromide. This would yield a library of N-substituted-4-hydroxy-4-(4-methoxyphenyl)piperidine derivatives. The diversity of the library can be readily expanded by varying the substituent on the piperidine nitrogen.

A practical example of a platform applicable to this scaffold involves the integration of computational library design, parallel solution-phase synthesis, and automated purification technologies. nih.gov Such a platform was successfully employed to produce a 120-member library of 1-aryl-4-aminopiperidine analogues, demonstrating the feasibility of generating focused libraries of piperidine derivatives for drug discovery screening. nih.gov The key steps in such a process would include:

Computational Design: In silico modeling to select for a diverse yet focused set of building blocks (e.g., various amines to introduce diversity at the N1-position of the piperidine ring) based on desired physicochemical properties.

Parallel Synthesis: Execution of the synthetic sequence in a parallel format. For instance, the reaction of a common 4-piperidone intermediate with a variety of amines via reductive amination would generate a library of N-substituted piperidones. Subsequent Grignard addition of 4-methoxyphenylmagnesium bromide would yield the desired tertiary alcohol analogs.

Automated Purification: High-throughput purification techniques, such as mass-directed preparative HPLC, are then used to isolate the individual library members in sufficient purity for biological screening.

The table below illustrates a hypothetical combinatorial library based on the reaction of different N-substituted 4-piperidones with 4-methoxyphenylmagnesium bromide.

| N-Substituent (R) | Starting Piperidone | Product: (4-Methoxy-phenyl)-(R-piperidin-4-yl)-methanol Analog |

| Benzyl | 1-Benzyl-4-piperidone | (1-Benzylpiperidin-4-yl)(4-methoxyphenyl)methanol |

| Methyl | 1-Methyl-4-piperidone | (4-Methoxyphenyl)(1-methylpiperidin-4-yl)methanol |

| Ethyl | 1-Ethyl-4-piperidone | (1-Ethylpiperidin-4-yl)(4-methoxyphenyl)methanol |

| Isopropyl | 1-Isopropyl-4-piperidone | (1-Isopropylpiperidin-4-yl)(4-methoxyphenyl)methanol |

| Phenyl | 1-Phenyl-4-piperidone | (4-Methoxyphenyl)(1-phenylpiperidin-4-yl)methanol |

Furthermore, solid-phase organic synthesis (SPOS) offers another powerful technique for library generation. spirochem.comtarosdiscovery.com In this approach, the piperidine scaffold is attached to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. While a direct application to this compound is not explicitly documented, the solid-phase synthesis of a 160-member library based on a related 4-phenyl-2-carboxy-piperazine scaffold highlights the potential of this methodology. spirochem.com

The integration of automated flow chemistry systems can further accelerate library synthesis. nih.govlabmanager.com These systems allow for precise control over reaction parameters and can perform sequential reactions and purifications in a continuous and automated fashion, significantly increasing the throughput of compound production. nih.gov

Mechanistic Investigations in Biological Systems

Identification and Validation of Molecular Targets

Receptor Binding and Activation/Inhibition Profiles

No publicly available research data specifically outlines the receptor binding and activation or inhibition profiles for (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Enzyme Modulation and Kinetic Characterization

There is no specific information in the scientific literature detailing the modulation of any enzymes by this compound or its kinetic characterization.

Protein-Ligand Interaction Analysis

Specific protein-ligand interaction analyses for this compound have not been reported in the available research.

Cellular Pathway Perturbation and Signal Transduction Analysis

Impact on Cellular Proliferation and Viability

No studies were found that investigate the impact of this compound on cellular proliferation and viability.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

There is no available data to suggest that this compound induces programmed cell death pathways such as apoptosis or autophagy.

Advanced Computational Chemistry and in Silico Modeling

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule, or ligand, like (4-Methoxy-phenyl)-piperidin-4-yl-methanol, might interact with a macromolecular target, typically a protein. These simulations provide insights into the binding mode and affinity, which are fundamental to structure-based drug design.

Ligand-Protein Binding Affinity Prediction

The prediction of binding affinity is a key objective of molecular docking. It estimates the strength of the interaction between a ligand and a protein, often expressed in terms of binding energy (kcal/mol). A lower, more negative binding energy generally signifies a more stable and potent interaction. For this compound, computational software can calculate this value by positioning the molecule within the binding site of a target protein and scoring the fit based on various forces, including electrostatic and van der Waals interactions.

Recent advancements have seen the integration of machine learning and deep learning models, such as 3D-Convolutional Neural Networks (3D-CNNs), with traditional physics-based scoring functions to enhance the accuracy of these predictions. These fusion models can offer greater computational efficiency than more intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. While specific binding affinity data for this compound is not broadly published, the theoretical application of these methods would generate data similar to that presented in the illustrative table below.

Table 1: Illustrative Binding Affinity Prediction Data This table presents hypothetical data to illustrate the output of docking simulations for this compound against various protein targets.

| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |

| Target A | -8.5 | Low µM | Tyr, Phe, Asp |

| Target B | -7.2 | High µM | Ser, Leu, Val |

| Target C | -9.1 | High nM | Trp, His, Glu |

Characterization of Binding Pockets and Interaction Motifs

Beyond predicting affinity, molecular simulations characterize the precise nature of the interactions within the protein's binding pocket. For this compound, analysis would focus on identifying key interaction motifs. The molecule possesses several functional groups capable of forming specific bonds:

Hydrogen Bonds: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine (B6355638) ring are potential hydrogen bond donors and acceptors. These could form crucial interactions with polar amino acid residues like serine, threonine, or aspartic acid in a binding site.

Hydrophobic Interactions: The methoxy-substituted phenyl ring provides a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Ionic Interactions: The piperidine nitrogen can be protonated under physiological conditions, allowing it to form ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate.

Simulations reveal how the ligand's conformation adapts to fit the constraints of the binding channel, often a narrow, hydrophobic pocket. The characterization of these motifs is essential for guiding the optimization of the molecule to improve its specificity and affinity for a target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a fundamental understanding of a compound's stability, reactivity, and the distribution of electrons.

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, DFT calculations would determine the energies of these orbitals to predict its reactivity profile.

Table 2: Illustrative Quantum Chemical Properties This table shows representative theoretical values for FMO analysis. Actual values for this compound would require specific DFT calculations.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 5.8 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

Charge Distribution and Electrophilic/Nucleophilic Site Prediction

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across a molecule. These maps are invaluable for predicting where a molecule is likely to interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be centered on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups.

Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the hydrogen atom of the hydroxyl group and the hydrogen on the piperidine nitrogen would show positive potential. MEP analysis thus provides a clear guide to the molecule's reactive behavior.

Prediction of Reaction Intermediates and Transition States

Computational chemistry can also model entire reaction pathways. By calculating the energies of reactants, products, and all points in between, researchers can identify the most likely mechanism for a chemical transformation. This involves locating transition states—the highest energy points along a reaction coordinate—and any reaction intermediates, which are temporary, stable species formed during the reaction. For reactions involving this compound, such as its synthesis or metabolism, these calculations can elucidate the step-by-step process, providing insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and conformational flexibility of a molecule are pivotal to its interaction with biological targets. For this compound, computational methods such as molecular mechanics and quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand its conformational preferences and the associated energy landscape.

The piperidine ring, a core feature of this compound, typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can be positioned in either axial or equatorial positions. For the 4-substituted piperidine ring in the title compound, the bulky (4-methoxyphenyl)methanol group is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Below is an illustrative data table of calculated rotational energy barriers for key dihedral angles in a molecule with structural similarities to this compound, as specific data for the target compound is not available. The values are representative of what would be expected from DFT calculations.

| Rotational Barrier Data (Illustrative) |

| Parameter |

| Dihedral Angle |

| Method |

| Calculated Rotational Barrier (kcal/mol) |

| Rotation of Aryl Group |

| C(piperidine)-C(benzylic)-C(aromatic)-C(aromatic) |

| DFT (M06-2X/6-311+G) |

| 2.5 - 5.0 |

| Rotation of Methanol (B129727) Group |

| H-O-C(benzylic)-C(piperidine) |

| DFT (M06-2X/6-311+G) |

| 1.0 - 3.0 |

| Rotation of Methoxy Group |

| C(aromatic)-C(aromatic)-O-C(methyl) |

| DFT (M06-2X/6-311+G*) |

| 3.0 - 6.0 |

Note: These values are illustrative and based on computational studies of similar molecular fragments. The actual values for this compound would require specific computational analysis.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

In the early stages of drug discovery and development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for optimizing its potential as a therapeutic agent. In silico methods provide a rapid and cost-effective way to estimate these pharmacokinetic parameters. Various computational models and software, such as pkCSM, SwissADME, and admetSAR, are utilized for these predictions. nih.govarxiv.org These tools use quantitative structure-activity relationships (QSAR) and graph-based signatures to correlate a molecule's structure with its ADME profile. nih.govchemrxiv.org

For this compound, a comprehensive in silico ADME profiling would involve the prediction of a range of properties. These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that may hinder the compound's development. The majority of piperidine-based compounds are reported to show favorable physicochemical properties and high gastrointestinal absorption. nih.gov

The following table presents a set of predicted ADME properties for this compound, generated using methodologies similar to those described for other piperidine derivatives. nih.govarxiv.org

| In Silico ADME Prediction for this compound |

| Property |

| Absorption |

| Water Solubility (log mol/L) |

| Intestinal Absorption (% Absorbed) |

| Distribution |

| VDss (log L/kg) |

| Blood-Brain Barrier (BBB) Permeability (logBB) |

| Metabolism |

| CYP2D6 Inhibitor |

| CYP3A4 Inhibitor |

| Excretion |

| Total Clearance (log ml/min/kg) |

| Renal OCT2 Substrate |

| Drug-Likeness |

| Lipinski's Rule of Five Violations |

| Bioavailability Score |

Note: These predicted values are for research optimization purposes and are generated using computational models. They require experimental validation.

Integration of Artificial Intelligence and Knowledge Graphs in Mechanistic Elucidation

The elucidation of a compound's mechanism of action is a complex process that can be significantly accelerated by the integration of artificial intelligence (AI) and knowledge graphs (KGs). researchgate.net These advanced computational tools can analyze vast and heterogeneous datasets to identify novel patterns, predict biological activities, and generate hypotheses about molecular mechanisms. biomedres.usnih.govrsc.orgbiomedres.us

Knowledge graphs offer a powerful framework for integrating and contextualizing diverse biological data. nih.govrsc.orgbiomedres.us A KG for this compound could be constructed by linking information about its chemical structure, physicochemical properties, predicted ADME profile, and predicted targets with broader biological knowledge, including pathways, diseases, and gene ontologies. By traversing this graph, researchers can uncover indirect relationships and formulate hypotheses about the compound's mechanism of action. For example, if the compound is predicted to bind to a specific receptor, the KG can reveal the downstream signaling pathways associated with that receptor, suggesting potential functional effects of the compound.

The use of AI and KGs can also aid in understanding the reaction mechanisms of piperidine-based compounds, which can be crucial for optimizing their synthesis and understanding their metabolic fate. rsc.org By analyzing known reaction data, AI models can predict the likely outcomes of chemical transformations, while KGs can represent the complex network of reactions and intermediates.

Analytical Methodologies for Research Compound Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the protons of the piperidine (B6355638) ring, and the methine proton of the methanol (B129727) group. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 1.2-3.5 ppm). The methine proton adjacent to the hydroxyl group would likely appear as a multiplet, with its chemical shift influenced by hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbons of the 4-methoxyphenyl ring would show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself would be expected around δ 55 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (δ 20-60 ppm), and the carbon of the methanol group would appear in the range of δ 60-80 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals by revealing their connectivity.

Expected ¹H NMR Chemical Shifts for (4-Methoxy-phenyl)-piperidin-4-yl-methanol

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to OMe) | ~ 6.8 - 7.0 | Doublet |

| Aromatic (meta to OMe) | ~ 7.1 - 7.3 | Doublet |

| Methoxy (OCH₃) | ~ 3.8 | Singlet |

| Methanol (CH-OH) | Variable | Multiplet |

| Piperidine (CH) | Variable | Multiplet |

| Piperidine (CH₂) | ~ 1.2 - 3.5 | Multiplets |

| Piperidine (NH) | Variable | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic (C-OMe) | ~ 158 - 160 |

| Aromatic (quaternary) | ~ 130 - 135 |

| Aromatic (CH) | ~ 113 - 128 |

| Methoxy (OCH₃) | ~ 55 |

| Methanol (CH-OH) | ~ 70 - 75 |

| Piperidine (CH) | ~ 40 - 45 |

| Piperidine (CH₂) | ~ 25 - 50 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₉NO₂), the expected molecular weight is approximately 221.30 g/mol .

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed. For this compound, an [M+H]⁺ peak would be expected at an m/z (mass-to-charge ratio) of approximately 222.14. High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity. For instance, the calculated exact mass of the protonated molecule is 222.1489. Fragmentation patterns in the mass spectrum would also offer structural information. Common fragmentation pathways could include the loss of a water molecule (-18 Da) from the alcohol, or cleavage of the bond between the piperidine ring and the methanolic carbon.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M+H]⁺ | 222.1489 |

| [M+Na]⁺ | 244.1308 |

| [M+H-H₂O]⁺ | 204.1383 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring and methoxy group would be observed in the 2800-3000 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ range. The characteristic C-O-C stretching of the methoxy group would also appear in this fingerprint region. The N-H stretching of the secondary amine in the piperidine ring would be expected as a moderate peak around 3300-3500 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch | 3200 - 3600 (broad) |

| Amine | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic | C-H Stretch | 2800 - 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Alcohol | C-O Stretch | 1000 - 1200 |

| Ether | C-O-C Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 4-methoxyphenyl chromophore.

The presence of the aromatic ring with the methoxy group, an auxochrome, would result in characteristic π → π* electronic transitions. Typically, substituted benzene (B151609) rings show a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 230-270 nm region. The methoxy group would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. Theoretical studies on similar structures suggest that the electronic transitions can be related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

| π → π* (E-band) | ~ 220 - 240 |

| π → π* (B-band) | ~ 270 - 290 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and purity assessment of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantitative analysis. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

A typical RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure sharp, symmetrical peaks for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the amine. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~275 nm).

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantitation) to ensure reliable results. While a specific validated method for this compound is not publicly documented, methods for similar structures suggest that a gradient elution from a lower to a higher percentage of organic solvent would likely be effective for separating the main compound from any potential impurities.

Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for monitoring the progress of chemical reactions in real-time. nih.gov Its simplicity, speed, and cost-effectiveness make it an indispensable tool in synthetic chemistry. nih.gov The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. nih.govbldpharm.com

In the context of synthesizing compounds such as this compound, TLC is employed to track the consumption of starting materials and the formation of the desired product. A small aliquot of the reaction mixture is spotted onto the TLC plate, alongside the starting material(s) as a reference. The plate is then developed in a chamber containing a suitable mobile phase (eluent). bldpharm.com The polarity of the product often differs from that of the reactants, leading to different retention factors (Rf), and thus, a separation of spots on the TLC plate. bldpharm.com

The choice of stationary and mobile phases is critical for achieving good separation. For piperidine derivatives, silica (B1680970) gel (SiO₂) is a commonly used stationary phase due to its polarity. acs.orgacs.org The mobile phase is typically a mixture of solvents, adjusted to optimize the separation of the compounds of interest. For instance, a mobile phase system used for the analysis of piperine (B192125), a naturally occurring piperidine derivative, is a mixture of acetone (B3395972) and n-hexane (3:2, v/v). nih.gov For many organic compounds, a combination of a less polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetone) is used.

Table 1: Illustrative TLC Systems for Piperidine Derivatives This table presents examples of TLC conditions that can be adapted for monitoring reactions involving piperidine-containing compounds. The optimal system for this compound would require empirical determination.

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application Notes |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 4:6) | UV (254 nm), Potassium Permanganate (B83412) Stain | A general system for separating compounds of intermediate polarity. The ratio can be adjusted based on the polarity of reactants and products. google.com |

| Silica Gel 60 F₂₅₄ | Acetone / n-Hexane (3:2, v/v) | UV (254 nm), Densitometry | This system was reported for the analysis of piperine, a piperidine alkaloid. nih.gov |

| Silica Gel | Chloroform / Methanol | UV Lamp, Phosphomolybdic Acid Stain | Useful for more polar compounds; the stain is effective for visualizing many organic compounds that are not UV-active. clockss.org |

Visualization of the separated spots is the final step. If the compounds are UV-active, they can be seen under a UV lamp at 254 nm. acs.org However, many piperidine derivatives are not strongly UV-active. In such cases, chemical staining agents are required. A potassium permanganate (KMnO₄) solution is a common stain that reacts with compounds that can be oxidized, such as alcohols, appearing as yellow or brown spots on a purple background. Another option is a phosphomolybdic acid stain, which yields dark blue spots upon heating for a wide variety of organic compounds. clockss.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, thereby unambiguously confirming its chemical identity and stereochemistry. researchgate.net

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net

While specific crystallographic data for this compound is not prominently available in the surveyed literature, the analysis of structurally related compounds provides insight into the expected structural features and the type of data obtained from such an analysis. For example, studies on various substituted piperidine and methoxyphenyl derivatives have been reported, confirming their molecular structures. nih.govresearchgate.netresearchgate.net

A crystallographic analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a related piperidine derivative, revealed that the piperidine ring adopts a stable chair conformation. researchgate.net Similarly, the crystal structure of Tris(4-methoxyphenyl)methanol has been determined, providing detailed information on the conformation of the methoxyphenyl groups. researchgate.net For a compound like this compound, X-ray analysis would be expected to confirm the chair conformation of the piperidine ring and the relative orientation of the equatorial methanol and axial (4-methoxyphenyl) substituents (or vice-versa), along with precise measurements of all bond parameters.

Table 2: Representative Crystallographic Data for Structurally Related Compounds This table showcases the type of crystallographic information obtained from X-ray analysis of piperidine and methoxyphenyl derivatives. It serves as an example of the data that would be generated for this compound.

| Parameter | 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol researchgate.net | Tris(4-methoxyphenyl)methanol researchgate.net | 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate nih.gov |

| Compound Formula | C₂₄H₂₄ClNO₃S | C₂₂H₂₂O₄ | C₁₁H₁₇N₂O⁺ · C₇H₃N₂O₇⁻ |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁ | Pī |

| a (Å) | 10.214(9) | 16.592(3) | 7.3729(6) |

| b (Å) | 11.371(5) | 10.5411(14) | 9.0494(7) |

| c (Å) | 20.939(16) | 22.083(3) | 14.8858(11) |

| α (°) ** | 90 | 90 | 83.336(3) |

| β (°) | 115.399(2) | 109.28(2) | 81.332(3) |

| γ (°) | 90 | 90 | 72.844(3) |

| Volume (ų) ** | 2197(3) | 3652(1) | 931.32(12) |

| Z | 4 | 4 | 2 |

| Key Structural Features | Piperidine ring in a chair conformation. | Two independent molecules in the asymmetric unit. | Piperazine (B1678402) ring in a chair conformation. |

This structural information is crucial for understanding the molecule's physical and chemical properties and for rational drug design, as the precise three-dimensional shape governs its interaction with biological targets.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite extensive searches of publicly available scientific databases and literature, specific in vitro and in vivo research data for the chemical compound this compound remains elusive. The current body of scientific publications does not detail efficacy and mechanistic studies, such as cell-based assays, biochemical assays, or advanced in vivo models, focused solely on this particular molecule.

While the core chemical structure of this compound is present as a fragment in more complex molecules, dedicated research on the parent compound itself is not apparent. For instance, derivatives incorporating the this compound scaffold have been investigated for various therapeutic applications. These include compounds evaluated for their potential to reverse multidrug resistance in cancer, act as inhibitors of specific enzymes, or serve as agents in other pharmacological contexts.

However, these studies focus on the biological activity of the larger, more complex derivatives rather than the foundational this compound molecule. The available literature suggests that this compound likely serves as a versatile chemical intermediate or building block in the synthesis of these more elaborate, biologically active compounds.

Consequently, information regarding its specific biological activity profile, target engagement, and efficacy in disease models is not available. This includes a lack of data on its effects in monolayer and spheroid cell cultures, its use in high-throughput screening campaigns, or its evaluation in primary cell cultures and tissue explant models. Similarly, there is no public record of biochemical assays to determine its target engagement and enzyme activity, nor have any studies using advanced in vivo models to assess its efficacy or proof-of-concept been published.

Therefore, a detailed article on the in vitro and in vivo research models for efficacy and mechanistic studies of this compound, as per the requested outline, cannot be generated based on the currently accessible scientific and patent literature.

In Vitro and in Vivo Research Models for Efficacy and Mechanistic Studies

Advanced In Vivo Models for Efficacy and Proof-of-Concept Studies

Xenograft Models for Tumor Biology Research

Xenograft models, particularly patient-derived tumor xenografts (PDTX), are powerful tools in cancer research. nih.gov They involve the implantation of human tumor tissue into immunodeficient mice, creating a model that closely mimics the heterogeneity and biology of human cancers. nih.gov While specific studies on (4-Methoxy-phenyl)-piperidin-4-yl-methanol using xenograft models are not widely documented in publicly available literature, this methodology remains a gold standard for evaluating the anti-tumor potential of new compounds.

In a typical xenograft study, the efficacy of a compound like this compound would be assessed by monitoring tumor growth inhibition in treated animals compared to a control group. Such studies provide invaluable preclinical data on patient-relevant treatment outcomes. nih.gov The design and execution of these preclinical trials are critical to minimize unwarranted clinical trials and to effectively confirm or deny a drug's efficacy. nih.gov

Pharmacodynamic Biomarker Assessment in Living Systems

Pharmacodynamic (PD) biomarkers are crucial for understanding the relationship between drug exposure and its pharmacological effect. youtube.com These biomarkers should be relevant to the compound's mechanism of action and sensitive enough to detect a dose-dependent response. youtube.com For a compound like this compound, identifying and validating appropriate PD biomarkers would be a key step in its development.

The process involves identifying a molecular or cellular change that occurs as a result of the drug's activity. This could be the modulation of a specific enzyme, receptor occupancy, or changes in the levels of downstream signaling molecules. A well-characterized PD biomarker will show a clear time course of action, including onset, maximum effect, and return to baseline, which correlates with the dosing regimen. youtube.com The use of sensitive and validated assays to measure the PD response is essential for the reliability of these assessments. youtube.com

Ex Vivo Models for Bridging In Vitro and In Vivo Findings

Ex vivo models serve as an important bridge between in vitro experiments and in vivo studies. These models use tissues isolated from an organism, which are then studied in a controlled laboratory environment. mdpi.com This approach allows for the investigation of a compound's effects on a specific tissue or organ system while maintaining a degree of physiological relevance. mdpi.com

For instance, studies on piperidine (B6355638) derivatives have utilized ex vivo models to investigate their effects on pain and platelet aggregation. researchgate.net In such a model, a compound's activity can be assessed on isolated tissues that are capable of responding to physiological stimuli. mdpi.com This methodology could be applied to this compound to explore its effects on various biological processes in a more complex environment than a simple cell culture.

In Vitro-In Vivo Extrapolation (IVIVE) in Mechanistic Pharmacokinetics

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling technique used to predict the in vivo pharmacokinetic properties of a compound from in vitro data. nih.gov This is a critical component of modern drug development, helping to anticipate how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

A key application of IVIVE is the prediction of hepatic clearance. nih.gov This is often done using in vitro systems such as human liver microsomes or hepatocytes to determine the intrinsic clearance of a compound. nih.gov For a related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), studies have shown that the primary metabolic pathway is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov The kinetic parameters for this reaction were determined using human liver microsomes. nih.gov

| Parameter | Value | System |

| Apparent Km | 204.80 +/- 51.81 µM | Pooled Human Liver Microsomes |

| Apparent Vmax | 127.50 +/- 13.25 pmol min-1 mg-1 protein | Pooled Human Liver Microsomes |

| Apparent Km (CYP2D6) | 48.34 +/- 14.48 µM | cDNA-expressed CYP2D6 |

| Apparent Vmax (CYP2D6) | 5.44 +/- 0.47 pmol min-1 pmol-1 CYP | cDNA-expressed CYP2D6 |

Table 1: Kinetic parameters for the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP). nih.gov

These in vitro data can then be used in physiologically based pharmacokinetic (PBPK) models to predict the in vivo clearance. However, the accuracy of IVIVE can be influenced by several factors, including the metabolic rate of the compound. For low clearance compounds, prediction accuracy is generally high, while for high clearance compounds, there is often an underprediction of in vivo clearance. nih.gov Challenges in IVIVE also arise for slowly metabolized compounds, as the limited stability of in vitro systems can make it difficult to accurately determine their intrinsic clearance. nih.gov

Toxicological Research and Mechanistic Insights

Molecular Mechanisms of Cellular Toxicity

Cellular toxicity can be initiated by the interaction of a chemical with specific molecular targets, leading to a cascade of events that disrupt normal cell function and viability.

The piperidine (B6355638) ring is a common scaffold in many pharmacologically active compounds, enabling interaction with a wide array of biological targets. These interactions, while sometimes therapeutic, can also be the source of adverse effects.

Piperidine alkaloids and their synthetic derivatives have been shown to interact with numerous receptors, transporters, and enzymes. For instance, the simple piperidine alkaloid coniine, found in poison hemlock, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Its toxicity stems from its ability to bind, activate, and then cause prolonged desensitization of these receptors, leading to neuromuscular paralysis. researchgate.net Other piperidine-based molecules have been identified as high-affinity ligands for sigma receptors (S1R and S2R), which are involved in a variety of cellular functions; dysregulation of these receptors can have widespread consequences. nih.gov

Furthermore, research into the piperidine alkaloid piperine (B192125) has revealed its ability to modulate several neurotransmitter systems, including serotonin, norepinephrine, and GABA. nih.govmdpi.com It also exhibits inhibitory effects on voltage-gated Na+ and Ca2+ channels, a mechanism that contributes to its anticonvulsant properties but could also lead to neurotoxicity at higher exposures. nih.govresearchgate.net Some synthetic piperidine derivatives have been designed as potent inverse agonists for the 5-hydroxytryptamine (5-HT)2A receptor, a key target in antipsychotic drug development. researchgate.net

Interactions are not limited to receptors. Piperidine-containing compounds can also affect the function of critical enzymes and transporters. For example, piperine and its analogues can inhibit monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. mdpi.com Other research has identified piperidine derivatives that act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, and monoacylglycerol lipase (B570770) (MAGL), which is involved in endocannabinoid signaling. nih.govunisi.it Such interactions highlight the potential for compounds like (4-Methoxy-phenyl)-piperidin-4-yl-methanol to cause toxicity by disrupting fundamental enzymatic processes.

Table 1: Examples of Molecular Interactions of Piperidine Derivatives

| Piperidine Derivative/Class | Target (Receptor/Enzyme/Transporter) | Observed Effect |

|---|---|---|

| Coniine | Nicotinic Acetylcholine Receptor (nAChR) | Agonist, leading to desensitization researchgate.net |

| Piperine | Voltage-gated Na+ channels | Inhibition nih.govresearchgate.net |

| Benzylpiperazine-based compounds | Sigma-1 Receptor (S1R) | High-affinity binding, agonist activity nih.gov |

| ACP-103 | 5-HT2A Receptor | Inverse agonist researchgate.net |

| Thiosemicarbazone derivatives | Dihydrofolate Reductase (DHFR) | Inhibition nih.gov |

| Benzylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | Inhibition unisi.it |

Mitochondria are central to cellular energy production and are also critical regulators of cell death pathways. Mitochondrial dysfunction is a common mechanism of chemical-induced toxicity. Piperidine derivatives, notably piperine, have been shown to exert significant effects on mitochondria.

Research has demonstrated that piperine and its analogues can act as potent activators of mitofusins (Mfn1 and Mfn2), proteins that mediate mitochondrial fusion. researchgate.netmdpi.com This process is vital for maintaining a healthy mitochondrial network, and its enhancement can be protective in some contexts. charcot-marie-toothnews.comdoaj.org However, the disruption of the delicate balance between mitochondrial fusion and fission can also lead to cellular stress. Piperine's fusogenic effects were found to be dependent on the presence of either Mfn1 or Mfn2. mdpi.com

In addition to affecting mitochondrial dynamics, piperidine compounds can induce oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Some studies report that piperine and piperidine can trigger the release of ROS and the activation of mitochondrial cytochrome C, which in turn activates pro-apoptotic proteins like Bax, tipping the Bax:Bcl-2 ratio towards cell death. nih.gov Conversely, many plant-derived alkaloids, including piperidines, are also known for their antioxidant properties, often by scavenging free radicals or inhibiting enzymes like NADPH-oxidase, a major source of cellular ROS. researchgate.netnih.gov This dual role suggests that the effect of a piperidine compound on oxidative stress may be context- and concentration-dependent, capable of being either protective or damaging. nih.gov

Table 2: Research Findings on Piperidine Derivatives, Mitochondria, and Oxidative Stress

| Compound/Class | Key Finding | Model System |

|---|---|---|

| Piperine | Stimulates mitochondrial fusion by activating mitofusins (MFN) mdpi.com | MFN-deficient cells mdpi.com |

| Piperine Derivatives | Enhance mitochondrial motility and transport doaj.orgresearchgate.net | Cultured murine neurons doaj.orgresearchgate.net |

| Piperine/Piperidine | Can induce ROS release and activate mitochondrial cytochrome C nih.gov | Cancer cell lines nih.gov |

| Alkaloids (general) | Can inhibit NADPH-oxidase, a key ROS-producing enzyme nih.gov | Cellular assays nih.gov |

Cellular homeostasis is maintained by a complex network of signaling pathways that regulate growth, proliferation, differentiation, and death. Disruption of these pathways is a hallmark of toxicity and disease. Piperidine alkaloids have been shown to modulate several of these critical pathways.

For example, piperine has been reported to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells. nih.gov This pathway is fundamental in development and tissue homeostasis, and its aberrant activation is linked to cancer. Piperine has also been found to downregulate the TGF-β/SMAD signaling pathway, which is involved in fibrosis, and to inhibit the c-Src/RhoA/ROCK pathway, affecting cell invasion. nih.gov Furthermore, some piperidine derivatives can induce phosphorylation of the tumor suppressor p53 and interfere with the NF-κB signaling pathway, a master regulator of inflammation and cell survival. nih.gov The ability of the piperidine scaffold to interact with such a diverse range of signaling molecules indicates a high potential for compounds like this compound to disrupt cellular homeostasis, leading to toxic outcomes.

Neurotoxicological Mechanisms of Piperidine Alkaloids

Given their ability to interact with various neural receptors and channels, piperidine alkaloids can exert significant effects on the nervous system, which can manifest as neurotoxicity. The mechanisms are varied and depend on the specific structure of the alkaloid.

The classic example of piperidine neurotoxicity is that of coniine, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs). researchgate.net This interaction leads to initial stimulation followed by receptor desensitization and blockade, resulting in muscle paralysis and, at high doses, respiratory failure. researchgate.net

Piperine, while often studied for its neuroprotective effects, demonstrates mechanisms that could become toxic. Its primary anticonvulsant action is through the blockade of voltage-gated sodium channels. nih.govresearchgate.net While this can be therapeutic in controlling seizures, excessive blockade could disrupt normal neuronal firing and lead to adverse neurological effects. Piperine also modulates GABAergic, serotonergic, and noradrenergic systems, and disruption of the delicate balance of these neurotransmitters is a known mechanism of neurotoxicity. nih.govmdpi.com

Other piperidine alkaloids, such as nicotine (B1678760) (a pyridine (B92270) alkaloid with a related structure) and arecoline, exert their effects by stimulating nAChRs and muscarinic receptors, respectively. nih.gov These examples underscore that the piperidine core structure is well-suited to interact with key components of the nervous system, and these interactions can become toxicological liabilities.

Predictive Toxicology Approaches

As the cost and time associated with traditional toxicity testing are substantial, computational or in silico toxicology methods have become invaluable for predicting the potential hazards of chemicals at an early stage. nih.gov These approaches use computer models to estimate the likelihood of a compound causing a specific type of toxicity based on its chemical structure.

A key concept in predictive toxicology is the "toxicophore," which is a specific chemical substructure or fragment that is known to be linked to a particular toxic effect. frontiersin.org By screening a molecule's structure for the presence of known toxicophores, researchers can flag it for potential safety concerns.

For piperidine derivatives, in silico tools can be used to predict a range of properties, from pharmacokinetics (absorption, distribution, metabolism, excretion) to specific toxic endpoints. researchgate.netresearchgate.net Web-based platforms like ProTox-II can estimate the LD50 (the dose lethal to 50% of a test population) and identify potential organ toxicities based on a compound's structure. researchgate.netresearchgate.net Other methods, such as quantitative structure-activity relationship (QSAR) modeling, build mathematical models that correlate structural features with biological activity or toxicity. nih.govfrontiersin.org These models can be trained on large datasets of compounds with known toxicities to predict the properties of new or untested molecules like this compound. The presence of the piperidine ring itself, combined with other features like the methoxy-phenyl group, would be analyzed by these models to predict interactions with toxicity-related targets, such as the hERG potassium channel (linked to cardiotoxicity) or various nuclear receptors. youtube.com

Integration of In Vitro and In Vivo Data for Comprehensive Risk Assessment

There are no published studies that provide in vitro or in vivo toxicological data for this compound. Consequently, an integration of such data for a comprehensive risk assessment cannot be performed. The process of quantitative in vitro to in vivo extrapolation (QIVIVE) requires initial data from laboratory experiments, which are currently absent for this compound.

Metabolic Pathways Leading to Toxic Metabolites

The metabolic fate of this compound has not been documented in scientific literature. Studies on analogous compounds containing methoxyphenyl or piperidine moieties suggest potential metabolic reactions such as O-demethylation and hydroxylation. For instance, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is known to involve O-demethylation catalyzed by the CYP2D6 enzyme. researchgate.netnih.gov However, without specific studies on this compound, its metabolic pathways and the potential formation of toxic metabolites remain unknown.

Due to the lack of available data, no detailed research findings or data tables can be provided for this specific compound.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Chemical Space within Piperidine (B6355638) Derivatives

The exploration of novel chemical space for piperidine derivatives is a primary objective for medicinal chemists. univr.it The goal is to synthesize and analyze new three-dimensional (3D) molecular structures to enhance drug discovery programs. nih.govrsc.org A key strategy involves the systematic synthesis of various isomers of substituted piperidines, which can then serve as building blocks for creating libraries of 3D fragments. nih.govrsc.org For instance, research has focused on producing all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates. nih.govrsc.org These efforts provide a diverse set of scaffolds with unique 3D shapes, assessed using techniques like principal moment of inertia (PMI) analysis. nih.govrsc.org

Modern synthetic methods, such as pyridine (B92270) hydrogenation and diastereoselective lithiation, are crucial for accessing these diverse isomers. nih.govrsc.org The ability to convert cis-isomers to their trans-diastereoisomers using controlled reaction conditions further expands the available structural diversity. nih.govrsc.org This systematic approach ensures that fragment-based drug discovery (FBDD) programs can now incorporate a much wider range of piperidine-based motifs, which have already proven useful in developing inhibitors for targets like PDK1 and orexin (B13118510) receptors. nih.govrsc.org By creating virtual libraries from these synthetically accessible fragments, researchers can better explore uncharted regions of chemical space, increasing the probability of identifying novel leads with unique biological activities and improved drug-like properties. univr.itnih.govrsc.org

Integration of Synthetic Biology for Compound Production and Modification

Synthetic biology offers a transformative approach to producing complex molecules like piperidine derivatives, moving beyond traditional chemical synthesis. youtube.com This field applies engineering principles to biology, redesigning organisms like bacteria and yeast to function as "cell factories" for producing rare or hard-to-synthesize chemicals. youtube.com By engineering entire metabolic pathways into these microbes, it is possible to produce valuable compounds, such as the antimalarial drug artemisinin, at a lower cost and with greater sustainability. youtube.com

This methodology can be applied to the production of (4-Methoxy-phenyl)-piperidin-4-yl-methanol and other complex piperidine-based compounds. The process involves several key steps within the synthetic biology workflow:

DNA Alteration: Modifying the genetic code of a host organism (e.g., yeast or bacteria). youtube.com

Pathway Engineering: Introducing new genes or entire systems of genes to create novel metabolic pathways. youtube.com

Fermentation & Optimization: Culturing the engineered microbes under ideal conditions to maximize compound production. youtube.com

Downstream Processing: Purifying the final chemical product. youtube.com

Advanced tools like CRISPR for genome editing and automated robotics platforms for high-throughput screening are accelerating the development of these cellular factories. youtube.comyoutube.com This integration of molecular biology, biochemistry, and bioengineering provides a powerful, multidisciplinary platform for the sustainable production and novel modification of complex pharmaceutical compounds. youtube.com

Advancements in Regenerative Chemical Biology Applications

Piperidine derivatives are being increasingly explored for their potential in regenerative medicine, a field focused on repairing or replacing damaged tissues and organs. Research into related heterocyclic compounds, such as piperazine (B1678402) derivatives, has shown promise in developing agents that can protect against radiation damage. nih.gov These radioprotective agents work by mitigating DNA damage, a key factor in many degenerative processes and diseases characterized by aberrant cell death (apoptosis). nih.gov

The insights gained from these studies open new avenues for designing piperidine-based compounds with regenerative properties. The focus is on creating molecules that can influence pathways involved in cell survival, proliferation, and differentiation. For example, piperidine analogs are being investigated for their anti-Alzheimer properties, with some derivatives showing the ability to disaggregate the amyloid-beta plaques associated with the disease. ajchem-a.com Future research will concentrate on optimizing these compounds to enhance their efficacy and safety, potentially leading to new treatments for neurodegenerative disorders and other conditions requiring tissue regeneration. nih.gov

Development of Targeted Degradation Systems (e.g., PROTACs) Incorporating Piperidine Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond simple inhibition to induce the complete degradation of a target protein. nih.gov These heterobifunctional molecules work by linking a target protein to an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system (the ubiquitin-proteasome system) to eliminate the protein of interest. nih.gov

The piperidine scaffold is proving to be a valuable component in the design of effective PROTACs. The linker portion of a PROTAC, which connects the target-binding element to the E3 ligase ligand, is critical for its efficacy and pharmacokinetic profile. nih.gov Incorporating rigid cyclic structures like piperidine rings into the linker can improve the molecule's properties. nih.govnih.gov This conformational constraint is an important design consideration, helping to optimize the spatial orientation required for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful degradation. nih.govnih.gov As of 2024, several PROTACs are in clinical trials, with many incorporating cyclic rings in their linkers to enhance their drug-like properties. nih.govnih.gov Future development in this area will likely see more sophisticated use of piperidine and other heterocyclic scaffolds to create highly potent and selective protein degraders for a wide range of diseases, including cancer. nih.gov

Table 1: Clinically Investigated PROTACs and Linker Characteristics

| PROTAC | Target | E3 Ligase | Linker Features | Status/Indication |

|---|---|---|---|---|

| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Contains cyclic elements | Phase II (Metastatic Castration-Resistant Prostate Cancer) |

| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | Contains cyclic elements | Phase II (ER+/HER2- Breast Cancer) |

| KT-474 | IRAK4 | Cereblon (CRBN) | Contains a relatively rigid propargylic ether spacer | Inflammation |

| CFT-1946 | BRAF V600X | Cereblon (CRBN) | Highly rigid linker with an amide connecting a piperidine with a spirocycle | Oncology |

| DT-2216 | Bcl-xL | von Hippel-Lindau (VHL) | IV-administered | Oncology |

Innovations in AI-Driven Drug Discovery and Mechanistic Elucidation

Key applications of AI in this field include:

Target Identification: AI algorithms can analyze vast datasets from genomics, proteomics, and scientific literature to identify and validate new biological targets for diseases. dlapiper.com

De Novo Drug Design: Generative AI models can design entirely new molecules, such as piperidine derivatives, that are optimized for specific properties like binding affinity, solubility, and low toxicity. emanresearch.orgnih.gov

Property Prediction: ML models can accurately forecast the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of potential drug compounds, reducing the need for costly and time-consuming laboratory experiments. nih.gov

Mechanism Elucidation: By simulating molecular interactions and analyzing complex biological data, AI can help researchers understand how a drug, such as a this compound derivative, interacts with its target and affects cellular pathways. researchgate.net

Companies like Insilico Medicine have demonstrated the power of this approach by taking a novel anti-fibrotic drug from target identification to a preclinical candidate in approximately 18 months, at a fraction of the traditional cost. dlapiper.com As AI technology continues to advance, it will become an indispensable tool for designing the next generation of piperidine-based therapeutics. emanresearch.org

Addressing Challenges in Translation from Bench to Application

The journey of a promising compound from a laboratory discovery ("bench") to a clinical application ("bedside") is fraught with challenges. nih.govfalconediting.com This translational gap is a significant hurdle in drug development, and piperidine-based therapeutics are no exception. Successfully navigating this process requires addressing several critical issues. falconediting.com

First, the initial scientific findings must be reproducible. Following this, a series of preclinical studies are necessary to establish the compound's safety profile, optimal formulation, administration route, and pharmacokinetics. nih.gov For complex conditions, such as those affecting the central nervous system, the heterogeneity of the disease adds another layer of difficulty. nih.gov

Key challenges in translating research on piperidine derivatives include: